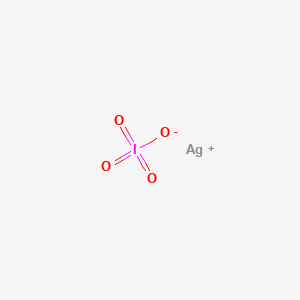
2-Amino-3-(hydroxymethyl)phenol
Overview
Description
Remitch, known chemically as nalfurafine hydrochloride, is an antipruritic (anti-itch) medication primarily used to treat uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis . It is a highly selective kappa opioid receptor agonist, which means it specifically targets and activates kappa opioid receptors in the body .
Scientific Research Applications
Nalfurafine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study selective kappa opioid receptor agonists.
Biology: Helps in understanding the role of kappa opioid receptors in various physiological processes.
Medicine: Primarily used to treat uremic pruritus in hemodialysis patients.
Industry: Utilized in the pharmaceutical industry for the development of antipruritic medications.
Mechanism of Action
Target of Action
It’s known that hydroxymethylphenols are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . These compounds are also used for the preparation of pharmacologically active compounds .
Mode of Action
One study describes a chemoselective method for direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in n,n-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .
Biochemical Pathways
Phenolic compounds are known to play a significant role in various biological activities, including antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .
Pharmacokinetics
The stereoselectivity in pharmacodynamics and pharmacokinetics of related compounds, such as β2-agonists, has been discussed .
Result of Action
Indole derivatives, which can be synthesized from hydroxymethylphenols, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the reaction of hydroxymethylphenols for bromination occurs at room temperature , suggesting that temperature could be a factor influencing the compound’s action.
Safety and Hazards
Future Directions
There is ongoing research into the potential applications of phenolic compounds like 2-Amino-3-(hydroxymethyl)phenol. For instance, one study explored the use of hydroxymethyl phenol in modifying a soy protein-based wood adhesive, demonstrating the potential for such compounds in enhancing the biological activity of drugs . Another study synthesized a compound with antiviral activity using a 2-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivative .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nalfurafine hydrochloride is synthesized through a series of chemical reactions starting from naltrexone, an opioid antagonist . The synthesis involves structural modifications to naltrexone to enhance its selectivity and potency for kappa opioid receptors .
Industrial Production Methods: The industrial production of nalfurafine hydrochloride involves leveraging advanced film coating technology to create orally disintegrating tablets . This technology ensures superior light shielding, low friability, advanced extensibility, and rapid dissolution, making the medication easy to administer with or without water .
Chemical Reactions Analysis
Types of Reactions: Nalfurafine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final product, nalfurafine hydrochloride.
Comparison with Similar Compounds
Naltrexone: An opioid antagonist from which nalfurafine is derived.
Butorphanol: Another kappa opioid receptor agonist used for pain relief.
Pentazocine: A mixed agonist-antagonist opioid used for pain management.
Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.
Properties
IUPAC Name |
2-amino-3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWBMEJBHIZHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618363 | |
| Record name | 2-Amino-3-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18274-82-3 | |
| Record name | 2-Amino-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


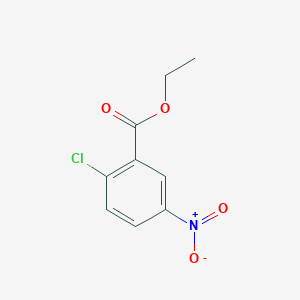
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
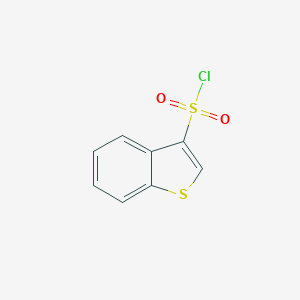
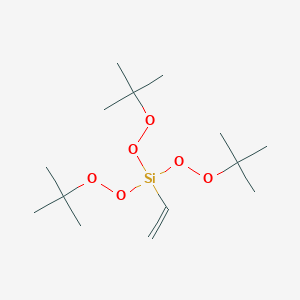

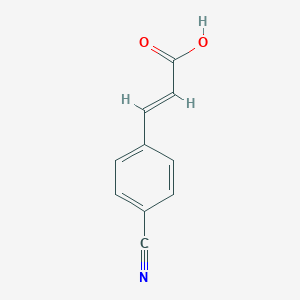

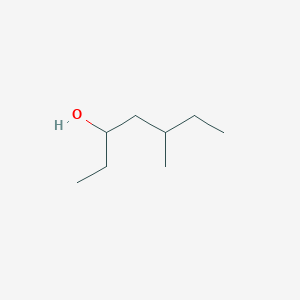
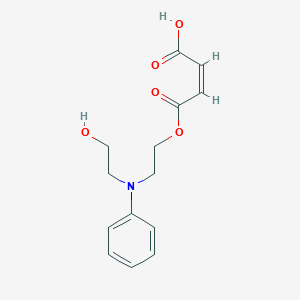
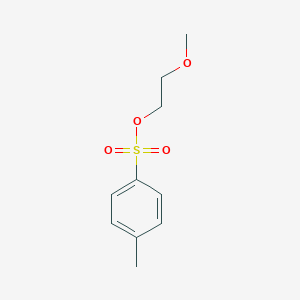
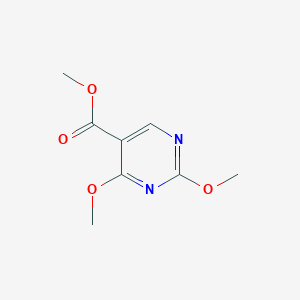
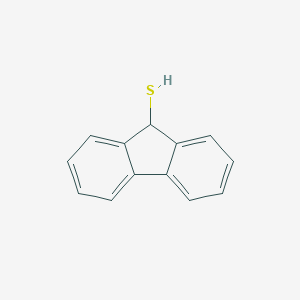
![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
